4-tert-Butylbenzylzinc bromide, 0.5M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

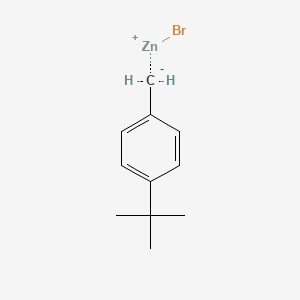

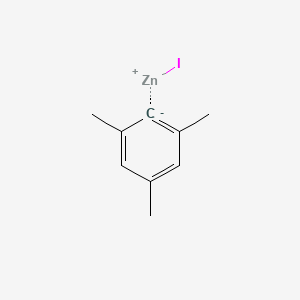

4-tert-Butylbenzylzinc bromide, 0.5M in tetrahydrofuran (THF), is an organozinc compound . It is a solution with a concentration of 0.5 M in THF . The compound has a molecular formula of C11H15BrZn .

Molecular Structure Analysis

The molecular structure of 4-tert-Butylbenzylzinc bromide can be represented by the SMILES stringCC(C)(C)[Zn]Br . This indicates that the molecule consists of a zinc atom bonded to a bromine atom and a tert-butyl group. Physical And Chemical Properties Analysis

4-tert-Butylbenzylzinc bromide is a liquid at room temperature . It has a density of 0.966 g/mL at 25 °C . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Partial Oxidation and Catalysis

The partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde, a process involving derivatives similar to 4-tert-Butylbenzylzinc bromide, highlights the role of bromide ions and metal acetates in catalysis. The study reveals insights into selectivity and mechanism, showing the formation of benzylic radical species and their subsequent reactions leading to different products based on the catalyst used. This research is significant for understanding the oxidative processes and selectivity in organic synthesis (van de Water et al., 2007).

Lithium-Bromine Exchange Reactions

The effect of solvent on lithium-bromine exchange reactions of aryl bromides, including compounds similar to 4-tert-Butylbenzylzinc bromide, has been studied. This research provides valuable information on the influence of solvent systems on the efficiency of these reactions, which is crucial for synthetic strategies involving organolithium compounds (Bailey et al., 2006).

Stereocontrolled Oxidation

Stereocontrolled oxidation processes involving thiacalix[4]arenes and related compounds demonstrate the ability to control the stereochemistry in the oxidation of complex molecules. This research is relevant for understanding how specific substituents and reaction conditions can influence the outcome of oxidation reactions, which is critical for the design of molecules with precise stereochemical configurations (Morohashi et al., 2000).

Photolabile Carbene Generation

Research on compounds like 4-bromobenzyl derivatives, which are structurally related to 4-tert-Butylbenzylzinc bromide, shows their use in generating photolabile carbenes. This study provides insights into the synthesis and applications of such compounds in biochemistry, particularly in the development of photoaffinity labels (Nassal, 1983).

New Protecting Groups for Alcohols

The development of new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the utility of benzyl ether-type protecting groups in organic synthesis. This research is particularly relevant for the protection and deprotection strategies in the synthesis of complex organic molecules (Crich et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

bromozinc(1+);1-tert-butyl-4-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSUOQLCFFZTBQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333750.png)

![4-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333765.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)